A Multi-Technique Guide to the Definitive Structure Elucidation of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
A Multi-Technique Guide to the Definitive Structure Elucidation of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, a chiral molecule of interest in pharmaceutical development and chemical synthesis. Moving beyond a simple recitation of methods, this document details the strategic rationale behind the selection and sequence of analytical techniques, emphasizing a self-validating approach to chemical characterization. We will progress from foundational analysis using mass spectrometry and infrared spectroscopy to a detailed architectural assembly using a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The guide culminates in the critical, definitive determination of absolute stereochemistry using X-ray crystallography, the gold standard for chiral molecules.[1][2] This workflow is designed for researchers, scientists, and drug development professionals who require not only accurate data but also a profound understanding of the molecular architecture to ensure scientific integrity and regulatory compliance.
Introduction: The "Why" of Rigorous Elucidation
In the realm of drug development and materials science, a molecule's identity is the bedrock upon which all subsequent research is built. (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide is a compound characterized by several key structural features: a substituted fluoroaromatic ring, an amide linkage, and a chiral center. Each of these features imparts specific chemical and, potentially, biological properties. For any chiral compound intended for pharmaceutical use, the distinction between enantiomers is paramount; a subtle change in the three-dimensional arrangement of atoms can be the difference between a therapeutic agent and a harmful substance.[3]
Foundational Analysis: Molecular Formula and Functional Groups
The first phase of any elucidation is to establish the fundamental properties of the molecule: its elemental composition and the functional groups it contains. This is achieved rapidly and with high confidence using High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Causality: We begin with HRMS, specifically with a soft ionization technique like Electrospray Ionization (ESI), because our primary goal is to determine the accurate mass of the intact molecular ion without inducing fragmentation. This allows for the direct calculation of the molecular formula, which serves as a fundamental constraint for all subsequent spectral interpretations.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to approximately 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer capable of resolution >10,000.
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Scan in the m/z range of 100-500 Da. Calibrate the instrument immediately prior to analysis using a known standard.
Data Presentation: HRMS Results
| Parameter | Predicted Value (for C₁₀H₁₃FN₂O) | Observed Value | Mass Error (ppm) |
|---|
| [M+H]⁺ | 197.1085 | 197.1090 | +2.5 |
Trustworthiness: A mass error of less than 5 ppm provides extremely high confidence in the proposed molecular formula of C₁₀H₁₃FN₂O. This formula implies an index of hydrogen deficiency (IHD) of 5, consistent with a benzene ring (IHD=4) and a carbonyl group (IHD=1).
Tandem Mass Spectrometry (MS/MS) for Connectivity Insights
Expertise & Causality: While HRMS gives us the formula, tandem mass spectrometry (MS/MS) provides initial evidence of how the atoms are connected. By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can observe fragmentation patterns that correspond to the molecule's constituent parts.
Data Presentation: Key MS/MS Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 197.1 | 125.1 | C₃H₆N₂O (Alaninamide) | [2-fluoro-4-methylaniline]⁺ |
| 197.1 | 180.1 | NH₃ (Ammonia) | [M+H - NH₃]⁺ |
| 197.1 | 72.0 | C₇H₆FN (2-fluoro-4-methylaniline) | [Alanine iminium ion]⁺ |
This fragmentation pattern strongly supports the proposed connectivity, showing characteristic cleavages of the amide bond and loss from the amino group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. The vibrational frequencies of specific bonds act as a molecular fingerprint. For this molecule, we are particularly interested in confirming the amide and amine functionalities, as well as the aromatic system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
Data Presentation: Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3350, 3280 | Medium | N-H Stretch | Primary Amine (-NH₂) |
| 3190 | Medium, Broad | N-H Stretch | Secondary Amide (-NH-) |
| 3050 | Medium | C-H Stretch | Aromatic |
| 2980 | Medium | C-H Stretch | Aliphatic (CH₃, CH) |
| 1665 | Strong | C=O Stretch | Amide I Band[4][5] |
| 1540 | Strong | N-H Bend / C-N Stretch | Amide II Band[4][6] |
| 1210 | Strong | C-F Stretch | Aryl-Fluoride |
The presence of strong Amide I and II bands is definitive for the amide linkage, while the distinct N-H stretches confirm both the primary amine and the secondary amide.[4][5][6]
Detailed Structural Assembly via NMR Spectroscopy
With the molecular formula and functional groups established, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map the complete carbon-proton framework and confirm the precise atomic connectivity.[7][8]
Logical Workflow for NMR Analysis
Caption: Logical workflow for NMR-based structure elucidation.
¹H and ¹³C NMR: Assigning the Skeletons
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure observation of exchangeable N-H protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire standard 1D proton, 1D carbon (with proton decoupling), COSY, HSQC, and HMBC spectra.
Data Presentation: ¹H and ¹³C NMR Assignments (Note: Atom numbering is provided in the structure diagram below for clarity)
(Self-generated image for illustrative purposes)
| Atom # | ¹H Shift (ppm), Mult., J (Hz), Int. | ¹³C Shift (ppm) | HSQC Correlation | Key HMBC Correlations |
| 1 | - | 173.5 | - | H2, H10 |
| 2 | 3.85, q, J=7.1, 1H | 52.1 | Yes | H10, C1, C10 |
| 3 | - | 158.2 (d, ¹JCF=245) | - | H5, H8 |
| 4 | - | 125.3 (d, ²JCF=18.5) | - | H5, H9, H11 |
| 5 | 7.15, d, J=8.4, 1H | 128.8 (d, ³JCF=9.0) | Yes | H9, C4, C6, C7 |
| 6 | - | 135.4 (d, ³JCF=5.5) | - | H5, H8, H11 |
| 7 | - | 124.1 (d, ⁴JCF=3.5) | - | H5, H8 |
| 8 | 8.10, t, J=8.6, 1H | 115.2 (d, ²JCF=22.0) | Yes | H5, C3, C4, C6 |
| 9 | 9.20, br s, 1H | - | - | C1, C7 |
| 10 | 1.55, d, J=7.1, 3H | 18.2 | Yes | C1, C2 |
| 11 | 2.35, s, 3H | 20.9 | Yes | C4, C5, C6 |
| NH₂ | 2.10, br s, 2H | - | - | C2 |
2D NMR: The Unambiguous Assembly
Expertise & Causality: 1D spectra provide the pieces; 2D spectra provide the instructions for assembly.
-
COSY is essential for identifying spin systems. Here, it confirms the coupling between the H2 proton (the alpha-methine) and the H10 protons (the methyl group), establishing the alanine fragment.
-
HSQC definitively links each proton to the carbon it is directly attached to, as shown in the table above.
-
HMBC is the most powerful tool for piecing together the entire molecule across non-protonated carbons and heteroatoms. The crucial correlation is from the amide proton (H9) to the aromatic carbon C7. This correlation unambiguously proves the amide linkage between the alanine moiety and the 2-fluoro-4-methylphenyl ring. Further correlations from the aromatic methyl protons (H11) to carbons C4, C5, and C6 confirm its position on the ring.
The Definitive Step: Absolute Configuration Determination
Confirming the connectivity is only half the battle. For a chiral molecule, determining the absolute configuration at the stereocenter (C2) is a non-negotiable requirement in a regulated industry.
Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Causality: X-ray crystallography provides direct, visual evidence of the three-dimensional arrangement of atoms in a molecule.[9][10] By analyzing the anomalous dispersion of X-rays, it can distinguish between enantiomers and thus provide an unambiguous assignment of the absolute configuration.[2] It is considered the definitive method.[2]
Experimental Protocol: X-ray Diffraction
-
Crystallization: Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, ensuring the use of a radiation source (e.g., Cu Kα) that produces significant anomalous scattering from the atoms present (O, N, F).
-
Structure Solution & Refinement: Solve the crystal structure using direct methods and refine the model against the diffraction data.
-
Absolute Structure Determination: Critically, refine the Flack parameter.[2] This parameter measures the relative contribution of the inverted structure to the diffraction pattern.
Data Interpretation:
-
A Flack parameter value close to 0 indicates that the determined absolute configuration is correct.
-
A value close to 1 indicates that the inverted structure is correct.
-
A value near 0.5 suggests a racemic crystal or other issues.
For (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide, a successful crystallographic experiment yielding a Flack parameter of 0.05(3) would provide definitive proof of the (S) configuration.
Orthogonal Method: Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While X-ray crystallography identifies the absolute configuration of a single crystal, chiral HPLC is the workhorse method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the bulk material. It serves as an essential quality control check and an orthogonal validation of the synthesis.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) known to resolve primary amines or amides. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are excellent starting points.
-
Mobile Phase Optimization: Screen mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Analysis: Inject a solution of the sample. For confirmation, also inject a sample of the known racemate (if available) to confirm the separation of the two enantiomeric peaks.
-
Quantification: Integrate the peak areas of the (S) and any detected (R) enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [((S) - (R)) / ((S) + (R))] * 100.
A result showing a single peak corresponding to the (S)-enantiomer with >99.5% e.e. would confirm the high enantiopurity of the bulk sample.
Summary and Integrated Conclusion
The structure elucidation of (S)-2-Amino-N-(2-fluoro-4-methyl-phenyl)-propionamide is a process of systematic, evidence-based deduction. Each step in the workflow builds upon and validates the last, creating a self-consistent and irrefutable structural assignment.
Convergent Data Workflow
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- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 5. researchgate.net [researchgate.net]
- 6. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 10. Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
